6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-(2-Phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one is a complex organic compound featuring a unique combination of functional groups. This compound is characterized by the presence of a phenylethyl group, a trifluoromethyl group, and a diazino-pyrimidinone core. The trifluoromethyl group is known for its significant impact on the compound’s chemical properties, including increased lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of pyrazolo[3,4-d]pyrimidine derivatives, which are synthesized through a series of reactions involving isocyanates and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6-(2-Phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s binding affinity and selectivity . Additionally, the compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and enzyme inhibitory properties.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial and anticancer activities.
Uniqueness
6-(2-Phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19F3N4OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H19F3N4OS/c22-21(23,24)15-7-4-8-16(11-15)28-18-17(19(29)26-20(28)30)12-27(13-25-18)10-9-14-5-2-1-3-6-14/h1-8,11,25H,9-10,12-13H2,(H,26,29,30) |
InChI Key |
NOQPJIIHQHHXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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